molecular formula C15H23ClN2O4S B296947 2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide

2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide

Cat. No. B296947
M. Wt: 362.9 g/mol
InChI Key: FWZGJDIIEIOSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It is a selective cyclooxygenase-2 (COX-2) inhibitor that has been shown to have anti-inflammatory, analgesic, and antipyretic effects. The purpose of

Mechanism of Action

2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide selectively inhibits COX-2, which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2, 2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever. 2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide has also been shown to have anti-angiogenic effects, which means that it can inhibit the growth of blood vessels in tumors. Additionally, 2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide has been shown to have anti-tumor effects, which means that it can inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide has several advantages for lab experiments. It is a well-characterized compound that is commercially available and has been extensively studied. 2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide is also relatively easy to administer and has a low toxicity profile. However, there are also some limitations to using 2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide in lab experiments. For example, 2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels.

Future Directions

There are several future directions for the study of 2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide. One area of research is the potential use of 2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide in the treatment of cancer. 2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide has been shown to have anti-tumor effects in preclinical studies, and there is ongoing research to determine its potential use in the treatment of various types of cancer. Another area of research is the potential use of 2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide in the treatment of Alzheimer's disease. 2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide has been shown to have anti-inflammatory effects in the brain, and there is ongoing research to determine its potential use in the treatment of Alzheimer's disease. Additionally, there is ongoing research to develop new COX-2 inhibitors that may have improved efficacy and safety profiles compared to 2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide.

Synthesis Methods

2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide is synthesized through a series of chemical reactions starting with 2-amino-5-chlorobenzophenone. The synthesis involves several steps, including the formation of an intermediate, which is then reacted with a sulfonyl chloride to form the sulfonamide. The final step involves the acetylation of the sulfonamide with acetic anhydride to form 2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide.

Scientific Research Applications

2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide has been extensively studied for its anti-inflammatory and analgesic effects in various preclinical and clinical studies. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. 2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other conditions.

properties

Molecular Formula

C15H23ClN2O4S

Molecular Weight

362.9 g/mol

IUPAC Name

2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(3-ethoxypropyl)acetamide

InChI

InChI=1S/C15H23ClN2O4S/c1-4-22-9-5-8-17-15(19)11-18(23(3,20)21)14-10-13(16)7-6-12(14)2/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,17,19)

InChI Key

FWZGJDIIEIOSGG-UHFFFAOYSA-N

SMILES

CCOCCCNC(=O)CN(C1=C(C=CC(=C1)Cl)C)S(=O)(=O)C

Canonical SMILES

CCOCCCNC(=O)CN(C1=C(C=CC(=C1)Cl)C)S(=O)(=O)C

Origin of Product

United States

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